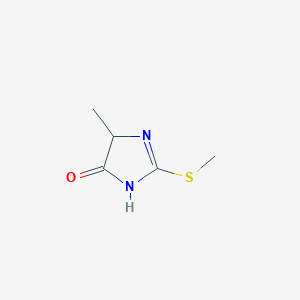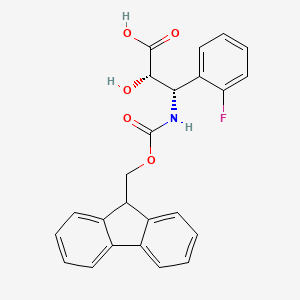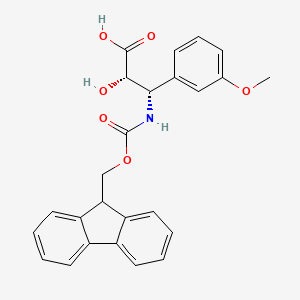
2-Chlorodihydroxyacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorodihydroxyacetophenone, also known as 4-(Chloroacetyl)catechol, is a chemical compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol . It appears as a white crystalline powder and is characterized by a phenyl ring with two hydroxyl groups and a chlorine atom attached to it .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorodihydroxyacetophenone typically involves the chlorination of dihydroxyacetophenone. One common method includes the reaction of 3,4-dihydroxyacetophenone with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chlorodihydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted acetophenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chlorodihydroxyacetophenone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chlorodihydroxyacetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-2’,4’-dihydroxyacetophenone
- 1-(3,4-Dihydroxyphenyl)ethanone
- 2’,4’-Dihydroxyacetophenone
- 4’-Hydroxyacetophenone
Comparison: 2-Chlorodihydroxyacetophenone is unique due to the presence of both hydroxyl groups and a chlorine atom on the phenyl ring. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
97805-05-5 |
|---|---|
Molekularformel |
C8H7ClO3 |
Molekulargewicht |
186.59 g/mol |
IUPAC-Name |
2-chloro-2,2-dihydroxy-1-phenylethanone |
InChI |
InChI=1S/C8H7ClO3/c9-8(11,12)7(10)6-4-2-1-3-5-6/h1-5,11-12H |
InChI-Schlüssel |
ZFHUIQIYHBOPKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(O)(O)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(O)(O)Cl |
Key on ui other cas no. |
97805-05-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















